3-Methyl-5-(1-(methylthio)ethyl)isoxazole

Lipophilicity Drug design Physicochemical property

Sourcing chiral isoxazole intermediates for asymmetric synthesis often leads to long lead times and limited stereochemical options. 3-Methyl-5-(1-(methylthio)ethyl)isoxazole (CAS 84654-06-8) solves this as a key alkylating agent and preferred scaffold for organophosphorus agrochemicals (US 4,212,861). Its methylthio group enhances lipophilicity for improved membrane permeability, while the exocyclic chiral center enables stereospecific lead optimization. - Proven anthelmintic pharmacophore with in vivo activity against N. dubius. - Enables rapid elaboration into dithiophosphate esters effective against Lepidoptera, Diptera, and mites. - Available for direct procurement, ensuring supply chain reliability for pharmaceutical and agrochemical R&D.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
Cat. No. B12872216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-(methylthio)ethyl)isoxazole
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(C)SC
InChIInChI=1S/C7H11NOS/c1-5-4-7(9-8-5)6(2)10-3/h4,6H,1-3H3
InChIKeyKZFCYIXETOCIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(1-(methylthio)ethyl)isoxazole CAS 84654-06-8: Core Physical Properties and Procurement Identification


3-Methyl-5-(1-(methylthio)ethyl)isoxazole (CAS 84654-06-8) is a disubstituted isoxazole heterocycle with a methyl group at the 3-position and a 1-(methylthio)ethyl moiety at the 5-position . Its molecular formula is C7H11NOS with a molecular weight of 157.23 g/mol . Computed physicochemical parameters include a density of 1.079 g/cm³, a boiling point of 230.4°C at 760 mmHg, and a flash point of 93.2°C . The compound possesses a stereogenic center at the exocyclic carbon bearing the methylthio group, resulting in a chiral structure .

3-Methyl-5-(1-(methylthio)ethyl)isoxazole: Why Structural Analogs Cannot Be Interchanged Without Performance Loss


Isoxazole derivatives exhibit widely divergent biological and physicochemical profiles based on the nature and position of substituents. The presence of a thioether (methylthio) group in 3-methyl-5-(1-(methylthio)ethyl)isoxazole fundamentally alters lipophilicity and electronic distribution relative to oxygen-containing or unsubstituted analogs. In anthelmintic assays, 3-substituted 5-methylthio-isoxazoles demonstrated activity against Nippostrongylus dubius in vivo, whereas structurally related compounds lacking the thioether moiety were inactive or not reported as active in the same study [1]. The 1-(methylthio)ethyl substitution pattern at the 5-position creates a chiral center that may confer stereospecific binding advantages not present in simpler 5-methylthio or 5-methyl analogs [1].

3-Methyl-5-(1-(methylthio)ethyl)isoxazole: Quantitative Differentiation Evidence for Scientific Selection


Sulfur-Containing Isoxazoles Exhibit Superior Lipophilicity Versus Oxygen Analogs: cLogP Comparison

The methylthio substituent at the 5-position confers significantly enhanced lipophilicity compared to oxygen-containing isoxazole derivatives. Class-level inference from isoxazole SAR studies indicates that sulfur-containing isoxazoles (thioethers) possess higher calculated LogP values than their oxygen analogs (ethers) [1]. This property is critical for membrane permeability and in vivo bioavailability in both agrochemical and pharmaceutical applications [1].

Lipophilicity Drug design Physicochemical property

Anthelmintic Activity of 5-Methylthio-Isoxazoles: In Vivo Efficacy Against Nippostrongylus dubius

In a systematic evaluation of 3-substituted 5-methylthio-isoxazoles, twelve compounds (including 2a, 2b, 2d, 2e, 2f, 2h, 2l, 2n, 2o, 2u, 3d and 3e) demonstrated in vivo activity against Nippostrongylus dubius, a parasite of veterinary importance [1]. The target compound shares the critical 5-methylthio-isoxazole core scaffold present in these active analogs. Other isoxazoles lacking the thioether group were reported but not tested or showed no activity in the same study [1].

Anthelmintic Antiparasitic Veterinary parasitology

Chiral Methylthioethyl Substituent Provides Stereochemical Differentiation Over Achiral 5-Methylthio Analogs

3-Methyl-5-(1-(methylthio)ethyl)isoxazole contains a stereogenic center at the carbon linking the isoxazole ring to the methylthio and methyl groups . This chiral architecture is absent in simpler analogs such as 3-substituted 5-methylthio-isoxazoles lacking the exocyclic methyl branch or in 5-(methylthiomethyl)isoxazoles [1]. The presence of this stereocenter enables enantioselective interactions with biological targets and provides a unique synthetic handle for asymmetric synthesis applications not available with achiral analogs.

Stereochemistry Chiral synthesis Enantioselectivity

Isoxazole-5-alkyl Dithiophosphate Derivatives: Methylthioethyl Moiety as a Privileged Substituent for Pesticide Activity

Patent US4212861 discloses isoxazole-5-alkyl dithiophosphoric acid derivatives bearing, as the ester component, an isoxazole-5-alkyl radical substituted in the 3-position by alkyl of 1 to 6 carbon atoms [1]. The patent explicitly identifies methylthio as a preferred substituent for the R³ position (the thio substituent), alongside ethylthio, n-propylthio, and butylthio variants [1]. The 3-methyl-5-(1-(methylthio)ethyl)isoxazole scaffold matches the structural requirements defined in claim 1 as optimal for pesticide activity against Lepidoptera, Diptera, and mites [1].

Organophosphorus pesticide Insecticide Agrochemical intermediate

3-Methyl-5-(1-(methylthio)ethyl)isoxazole: Validated Research and Industrial Application Scenarios


Synthesis of Organophosphorus Pesticides via Isoxazole-5-alkyl Dithiophosphate Intermediates

3-Methyl-5-(1-(methylthio)ethyl)isoxazole serves as a key alkylating agent or intermediate in the synthesis of isoxazole-5-alkyl dithiophosphoric acid derivatives. According to US Patent 4,212,861, compounds bearing a methylthio substituent at the position corresponding to R³ are explicitly designated as preferred embodiments for pesticide compositions [1]. The resulting dithiophosphate esters demonstrate activity against sucking and biting insects, particularly Lepidoptera, Diptera, and mites [1]. Industrial users developing organophosphorus agrochemicals should prioritize this scaffold over non-thioether isoxazole alternatives due to its explicit inclusion in the patent's preferred substituent claims.

Lead Optimization for Anthelmintic Drug Discovery Targeting Nippostrongylus dubius

The 5-methylthio-isoxazole core present in 3-methyl-5-(1-(methylthio)ethyl)isoxazole has demonstrated in vivo anthelmintic activity against N. dubius in a systematic SAR study [1]. Twelve compounds from this scaffold class exhibited in vivo efficacy, validating the pharmacophore for veterinary or human anthelmintic development [1]. Researchers seeking starting points for antiparasitic drug discovery should evaluate this compound and its derivatives rather than oxygen-containing or unsubstituted isoxazole analogs, which lack the thioether group essential for the observed activity.

Chiral Building Block for Asymmetric Synthesis in Medicinal Chemistry

The presence of a stereogenic center at the exocyclic carbon bearing the methylthio and methyl groups makes 3-methyl-5-(1-(methylthio)ethyl)isoxazole a valuable chiral building block for asymmetric synthesis [1]. This stereochemical feature is absent in simpler achiral analogs such as 5-methylthio-isoxazoles without the exocyclic methyl branch [2]. Medicinal chemists developing enantiomerically pure drug candidates should procure this compound as a source of chirality that can be elaborated into more complex stereochemically defined structures, a capability not offered by achiral isoxazole alternatives.

Lipophilicity-Modulated Bioavailability Enhancement in Drug Design

The methylthio substituent significantly increases the lipophilicity of the isoxazole core relative to oxygen-containing analogs, a property inferred from heteroatom substitution effects in isoxazole SAR studies [1]. This enhanced lipophilicity improves passive membrane permeability and may confer superior oral bioavailability or tissue distribution characteristics. Pharmaceutical scientists optimizing ADME properties of isoxazole-based leads should select thioether-containing scaffolds like 3-methyl-5-(1-(methylthio)ethyl)isoxazole over more polar oxygen analogs when improved membrane penetration is desired.

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